molecular formula C₂₁H₂₀BrNO₉ B1163674 Bromfenac Acyl-β-D-Glucuronide

Bromfenac Acyl-β-D-Glucuronide

Cat. No.: B1163674
M. Wt: 510.29
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromfenac Acyl-β-D-Glucuronide is a well-characterized acyl glucuronide metabolite of the non-steroidal anti-inflammatory drug (NSAID) Bromfenac . This compound serves as a critical analytical standard in pharmaceutical research and development, particularly for investigating the mechanisms of drug-induced liver injury (DILI) . The formation of reactive acyl glucuronide metabolites is a known concern for carboxylic acid-containing drugs like Bromfenac, and this reference standard allows researchers to study the metabolic fate and potential toxicity linked to this pathway . It is extensively used for analytical method development, method validation (AMV), and quality control (QC) in the manufacturing of Bromfenac, supporting applications for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . The standard is characterized in alignment with key regulatory guidelines from bodies such as the USP and EMA . Studies suggest that Bromfenac undergoes metabolic activation in a UDP-glucuronosyltransferase (UGT)-dependent manner, and its acyl glucuronide is a key intermediate in the formation of other metabolites, such as Bromfenac lactam, which are implicated in cytotoxicity . Using this standard, researchers can better understand the role of microsomal metabolism in Bromfenac-induced hepatotoxicity, providing valuable insights for predictive toxicology models . The product is supplied with a Certificate of Analysis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₁H₂₀BrNO₉

Molecular Weight

510.29

Synonyms

2-Amino-3-(4-bromobenzoyl)benzeneacetyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Molecular Architecture and Stereochemical Attributes of Bromfenac Acyl β D Glucuronide

Definitive Chemical Nomenclature and Structural Composition

Bromfenac (B1205295) Acyl-β-D-Glucuronide is chemically identified by its systematic IUPAC name: 2-Amino-3-(4-bromobenzoyl)benzeneacetyl β-D-glucopyranosiduronic acid. This nomenclature precisely describes the molecular structure, which consists of the Bromfenac moiety linked to a glucuronic acid molecule via an acyl bond.

The structural composition of Bromfenac Acyl-β-D-Glucuronide is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC21H20BrNO9
Molecular Weight510.29 g/mol

The molecule is formed in the body through a metabolic process known as glucuronidation, where Bromfenac, a carboxylic acid-containing drug, is conjugated with glucuronic acid. This process is a common pathway for the metabolism of many drugs, increasing their water solubility and facilitating their excretion from the body.

Characterization of Isomeric Forms and Anomeric Configuration (e.g., β-D-glucuronide)

The stereochemistry of this compound is crucial to its behavior in biological systems. The designation "β-D-glucuronide" specifies the anomeric configuration of the glucuronic acid moiety. The β configuration indicates that the acyl linkage at the anomeric carbon (C-1) of the glucuronic acid ring is oriented in the same direction as the C-6 carboxyl group.

Furthermore, these β-isomers can undergo anomerization to their corresponding α-isomers. nih.gov The α-anomers are stereoisomers where the acyl linkage at C-1 is in the opposite orientation to the C-6 carboxyl group. This anomerization process adds another layer of complexity to the isomeric profile of this compound in a biological environment. The various potential isomers of this compound are outlined below:

1-O-β-acyl glucuronide: The initial, biosynthesized form.

Positional Isomers (β-anomers):

2-O-acyl-β-D-glucuronide

3-O-acyl-β-D-glucuronide

4-O-acyl-β-D-glucuronide

Anomers (α-isomers):

1-O-α-acyl glucuronide

2-O-acyl-α-D-glucuronide

3-O-acyl-α-D-glucuronide

4-O-acyl-α-D-glucuronide

The characterization and quantification of these isomers are often performed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. currentseparations.comnih.govnih.gov

Computational Approaches to Conformational Analysis and Stereochemical Influences on Reactivity

Computational chemistry provides valuable insights into the three-dimensional structure and reactivity of molecules like this compound. While specific computational studies on this particular compound are not extensively documented in the public domain, the principles and methodologies are well-established for the broader class of acyl glucuronides. nih.govresearchgate.net

Conformational Analysis: The flexibility of the glucuronic acid ring and the rotatable bonds in the Bromfenac moiety allow the molecule to adopt various conformations. Computational methods, such as molecular mechanics and quantum mechanics, can be used to predict the most stable conformations and the energy barriers between them. Understanding the preferred conformation is essential as it can influence the molecule's interaction with biological macromolecules.

Stereochemical Influences on Reactivity: The stereochemistry of this compound significantly impacts its chemical reactivity, particularly the rates of acyl migration and hydrolysis. researchgate.net Computational models, especially those based on Density Functional Theory (DFT), have been successfully employed to study the reaction mechanisms of these processes for other acyl glucuronides. rsc.org

These computational studies can calculate the activation energies for the transacylation reactions, providing a theoretical basis for the observed differences in reactivity between different isomers. researchgate.netrsc.org For instance, the steric and electronic properties of the Bromfenac acyl group, as influenced by its three-dimensional arrangement, will affect the ease with which it can migrate to adjacent hydroxyl groups on the glucuronic acid ring. The stereochemistry at the anomeric center (β vs. α) also plays a critical role in the stability and reactivity of the glucuronide bond.

By modeling the transition states of these intramolecular reactions, researchers can gain a deeper understanding of how the specific stereochemical attributes of this compound govern its chemical fate in a biological system. researchgate.net This knowledge is critical for assessing the potential for this metabolite to interact with cellular components.

Biosynthesis and Enzymatic Formation Pathways of Bromfenac Acyl β D Glucuronide

Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) Mediated Conjugation

The enzymatic conjugation of bromfenac (B1205295) is catalyzed by members of the UGT superfamily. These enzymes play a pivotal role in the metabolism of a wide array of xenobiotics and endogenous compounds.

Research has pinpointed UGT2B7 as the primary enzyme responsible for the glucuronidation of bromfenac in humans. nih.gov Studies utilizing recombinant human UGT isoforms have demonstrated that UGT2B7 exhibits the most significant activity towards bromfenac, leading to the formation of Bromfenac Acyl-β-D-Glucuronide. nih.gov This isoform is a key player in the metabolism of many drugs containing a carboxylic acid moiety. The metabolic activation of bromfenac is significantly influenced by this UGT2B7-dependent metabolism. nih.gov

Further investigations have revealed that the formation of this compound is a critical step that can lead to the generation of reactive intermediates. The acyl glucuronide itself can undergo intramolecular rearrangement, and its formation is linked to the subsequent production of bromfenac indolinone (lactam), a metabolite implicated in the hepatotoxicity associated with the parent drug. nih.gov

While specific kinetic parameters (Km and Vmax) for the glucuronidation of bromfenac by UGT2B7 are not extensively detailed in publicly available literature, the enzyme is known to metabolize a variety of substrates. The substrate specificity of UGT2B7 is broad, encompassing numerous NSAIDs, opioids, and other xenobiotics. For other NSAIDs, such as diclofenac (B195802), UGT2B7 has been shown to be the major UGT isoform involved in its glucuronidation.

The kinetics of UGT2B7 can be complex and substrate-dependent, sometimes exhibiting atypical Michaelis-Menten kinetics. nih.govnih.gov Factors such as the presence of albumin can also influence the kinetic parameters by sequestering inhibitory fatty acids in in vitro systems. nih.gov

The enzymatic reaction catalyzed by UGTs is entirely dependent on the presence of the cofactor Uridine Diphosphate Glucuronic Acid (UDPGA). UDPGA serves as the activated form of glucuronic acid, providing the necessary substrate for the transferase reaction. The synthesis of this compound in an in vitro setting, such as with liver microsomes, requires the fortification of the incubation mixture with UDPGA. nih.gov The presence of UDPGA is a definitive factor in initiating the UGT-dependent metabolism of bromfenac. nih.gov

Subcellular Compartmentalization of Bromfenac Glucuronidation (e.g., Liver Microsomes)

The UGT enzymes, including UGT2B7, are primarily localized within the endoplasmic reticulum of hepatocytes. researchgate.net Consequently, the biosynthesis of this compound predominantly occurs in this subcellular compartment. In experimental settings, the microsomal fraction of liver homogenates, which is rich in endoplasmic reticulum vesicles, is the standard in vitro system used to study the glucuronidation of drugs like bromfenac. nih.gov Incubations of bromfenac with human liver microsomes in the presence of UDPGA lead to the formation of its acyl glucuronide. nih.gov

Comparative Enzymology of this compound Formation Across Preclinical Species

Significant species differences in drug metabolism are a well-documented phenomenon, and the glucuronidation of bromfenac is no exception. While comprehensive comparative data on the enzymatic formation of this compound across various preclinical species is limited, studies on other NSAIDs highlight the potential for substantial variability.

For instance, the glucuronidation of diclofenac shows marked differences in the rate of metabolism across human, mouse, dog, monkey, and rat liver microsomes. nih.govnih.gov Such species-specific differences in UGT activity can have significant implications for the pharmacokinetic and toxicological profiles of a drug in different animal models. One study noted that incubations of bromfenac were conducted with human, rat, and cynomolgus monkey liver microsomes, suggesting that comparative analysis is a relevant area of investigation for this compound, though specific comparative results on glucuronidation were not provided. researchgate.net General studies on intestinal glucuronidation have shown that while there is a good correlation of in vitro intrinsic clearance between humans and laboratory animals, the values tend to be lower in humans. nih.gov

The table below illustrates comparative kinetic data for the glucuronidation of diclofenac, a structurally related NSAID, in liver microsomes from various species, which may provide some insight into the potential for species differences in bromfenac metabolism.

Table 1: Comparative Kinetic Parameters for Diclofenac Glucuronidation in Liver Microsomes

SpeciesVmax (nmol/min/mg)Km (μM)
Human6.66 ± 0.3359.5 ± 7.79
Mouse7.2291.85 ± 8.05
Dog5.05 ± 0.4241.45 ± 10.21
Monkey3.88 ± 0.1517.90 ± 2.59
Rat0.83 ± 0.0424.03 ± 4.26

Data adapted from a study on diclofenac glucuronidation. nih.govnih.gov

Metabolic Transformations and Chemical Dynamics of Bromfenac Acyl β D Glucuronide

Non-Enzymatic Degradation Mechanisms

Acyl glucuronides are known to be chemically unstable under physiological conditions, leading to degradation through several non-enzymatic pathways. These reactions are inherent to the ester linkage between the aglycone (bromfenac) and the glucuronic acid moiety.

The biosynthetically formed 1-O-β-acyl glucuronide of bromfenac (B1205295) is susceptible to a non-enzymatic intramolecular rearrangement known as acyl migration. nih.govnih.gov This process involves the transfer of the bromfenac acyl group from the C-1 hydroxyl group of the glucuronic acid ring to the adjacent C-2, C-3, and C-4 hydroxyl groups. nih.gov This reaction proceeds through a tetrahedral intermediate and results in the formation of a complex mixture of positional isomers (2-O, 3-O, and 4-O-acyl esters). nih.govnih.gov These isomers can also undergo anomerization, converting between α and β configurations, further adding to the isomeric complexity. nih.gov

Acyl migration is often the predominant degradation pathway for acyl glucuronides, typically occurring much faster than hydrolysis. mdpi.com For instance, kinetic studies on the acyl glucuronide of S-naproxen, another 2-arylpropionic acid NSAID, have elucidated the dynamics of this process. At physiological pH and temperature, a pseudo-equilibrium is established between the different isomers.

Pseudo-Equilibrium Ratios of S-Naproxen Acyl Glucuronide Isomers at 37°C
pH2-O-acyl Isomer3-O-acyl Isomer4-O-acyl Isomer
7.4011.50.9

Data derived from studies on S-naproxen-β-1-O-acyl glucuronide, illustrating the relative stability and distribution of major positional isomers at physiological pH. nih.gov The 3-O-acyl isomer is often the most stable. nih.gov

These positional isomers are structurally distinct from the parent 1-O-β-conjugate and, importantly, are not substrates for β-glucuronidase enzymes, which are specific for the 1-O-β-ester linkage. nih.gov

Both the initial 1-O-β-acyl glucuronide and its positional isomers are subject to hydrolysis, although their rates of degradation may differ. researchgate.net This reaction effectively reverses the phase II metabolic conjugation, reforming the pharmacologically active aglycone. The rate of hydrolysis is generally slower than that of acyl migration under physiological conditions. mdpi.com

The stability of Bromfenac Acyl-β-D-Glucuronide is significantly influenced by its chemical environment, most notably pH and temperature.

pH: Acyl glucuronides are known to be unstable at physiological and alkaline pH. nih.gov The rates of both acyl migration and hydrolysis increase with rising pH. nih.gov This is because the degradation processes are catalyzed by hydroxide (B78521) ions. Studies on the acyl glucuronide of the NSAID tolmetin (B1215870) have demonstrated this pH-dependent instability. Similarly, detailed kinetic studies on naproxen (B1676952) glucuronide show a clear trend of accelerated degradation as pH increases from 7.00 to 8.00.

Effect of pH on the Degradation Half-Life of S-Naproxen-β-1-O-acyl Glucuronide at 37°C
pHDegradation Half-Life (t½) in hours
7.0010.3
7.404.1
8.001.0

This table illustrates the marked decrease in stability (shorter half-life) of a representative NSAID acyl glucuronide as pH becomes more alkaline. nih.gov

Temperature: Degradation reactions are temperature-dependent. Kinetic studies on acyl glucuronides are typically conducted at a physiological temperature of 37°C to mimic in vivo conditions. nih.govnih.gov Increased temperature would be expected to accelerate the rates of both hydrolysis and acyl migration, following general principles of chemical kinetics.

Enzymatic Hydrolysis and Deconjugation Processes

In addition to non-enzymatic chemical degradation, this compound is a substrate for several hydrolytic enzymes that catalyze its cleavage back to the parent compound.

β-Glucuronidase is an enzyme found in various tissues, including the liver, and is abundantly expressed by microorganisms in the intestinal tract. nih.govnih.gov This enzyme specifically catalyzes the hydrolytic cleavage of the 1-O-β-glycosidic linkage of glucuronide conjugates, releasing the aglycone. covachem.com This enzymatic deconjugation is a critical process in the enterohepatic circulation of many NSAIDs. nih.gov After the this compound is excreted into the bile and enters the intestine, gut microbial β-glucuronidases can cleave the conjugate, releasing free bromfenac, which can then be reabsorbed. nih.gov This process can lead to high local concentrations of the parent NSAID in the intestinal lumen, which has been implicated in NSAID-induced enteropathy. nih.gov

Various esterases present in the body can also contribute to the hydrolysis of the ester bond in acyl glucuronides. nih.gov These enzymes are located in compartments such as liver microsomes and blood plasma. nih.govnih.gov Studies comparing human and rat liver microsomes have shown that while both esterases and β-glucuronidase contribute to acyl glucuronide hydrolysis in rats, esterases are the dominant hydrolases in human liver microsomes for many NSAID glucuronides. tandfonline.com Furthermore, human serum albumin (HSA), the most abundant protein in plasma, has been shown to possess esterase-like activity and can accelerate the hydrolysis of acyl glucuronides. nih.gov For example, the hydrolysis of ketoprofen (B1673614) acyl glucuronide was found to be significantly accelerated in the presence of HSA, following Michaelis-Menten kinetics. nih.gov This enzymatic activity contributes to the systemic clearance of the glucuronide conjugate and the reformation of the parent drug in circulation.

Interspecies Differences in Glucuronide Hydrolase Activity

The enzymatic hydrolysis of acyl glucuronides, a critical step in the disposition of many drugs, exhibits notable variation across different species. researchgate.netnih.gov This variability is primarily due to differences in the activity and expression of hydrolyzing enzymes, such as β-glucuronidases and carboxylesterases, in tissues like the liver. researchgate.netnih.govdocumentsdelivered.com While direct comparative data on the hydrolysis of this compound is limited, studies on other nonsteroidal anti-inflammatory drugs (NSAIDs) provide insight into these species-dependent metabolic differences.

Research comparing human liver microsomes (HLM) and rat liver microsomes (RLM) has shown that the hydrolysis rates for some NSAID acyl glucuronides are significantly higher in rats. researchgate.netnih.gov In humans, carboxylesterases are the dominant enzymes responsible for acyl glucuronide hydrolysis in the liver. researchgate.netnih.gov In contrast, both carboxylesterases and β-glucuronidase contribute almost equally to this process in rats. researchgate.netnih.gov

Further illustrating these metabolic distinctions, studies on the formation of the acyl glucuronide of diclofenac (B195802), a structurally related NSAID, reveal significant interspecies differences in glucuronidation rates in liver microsomes. The maximal reaction velocity (Vmax) for diclofenac glucuronidation showed an 8.7-fold difference among the species tested, highlighting the potential for varied metabolic handling. mdpi.com

Interactive Data Table: Comparative Vmax of Diclofenac Glucuronidation in Liver Microsomes This table shows the maximum velocity (Vmax) of diclofenac glucuronide formation in the liver microsomes of different species. This process is the conjugation step that precedes hydrolysis.

SpeciesVmax (nmol/min/mg)
Rat0.83 ± 0.04
Monkey3.88 ± 0.15
Dog5.05 ± 0.42
Human6.66 ± 0.33
Mouse7.22 ± 0.28
Data sourced from a 2022 study on diclofenac glucuronidation. mdpi.com

These findings underscore that metabolic pathways, including both the formation and hydrolysis of acyl glucuronide conjugates, can differ substantially between preclinical animal models and humans. nih.govmdpi.com Such differences are critical considerations when extrapolating drug metabolism and toxicity data from animal studies to human clinical scenarios. mdpi.com

Downstream Biotransformation of this compound and Related Metabolites

The metabolic journey of bromfenac does not end with the formation of its acyl glucuronide. This conjugate is a key player in a complex bioactivation pathway that leads to the formation of other, more reactive molecules. nih.govnih.govnih.gov

Formation of Subsequent Reactive Intermediates (e.g., Bromfenac Indolinone)

A crucial step in the bioactivation of bromfenac involves the formation of Bromfenac Indolinone, also referred to as bromfenac lactam. nih.govnih.gov This process is dependent on the initial glucuronidation step. nih.gov In vitro studies using human liver microsomes have demonstrated that the formation of Bromfenac Indolinone requires the presence of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.govnih.gov

The specific enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) has been identified as the pivotal enzyme that mediates this transformation. nih.govnih.gov The conversion to Bromfenac Indolinone represents a critical juncture, as this metabolite is considered a reactive intermediate potentially responsible for the hepatotoxicity associated with the parent drug. nih.gov In cytotoxicity experiments, Bromfenac Indolinone was found to be significantly more toxic—approximately 34-fold—than bromfenac itself. nih.gov This highlights the importance of the UGT-dependent metabolic pathway in generating reactive species that contribute to drug-induced liver injury. nih.gov

Interaction with Cytochrome P450 Enzymes in Complex Metabolic Networks

The biotransformation of bromfenac and its metabolites involves a complex interplay with the Cytochrome P450 (CYP) enzyme system. nih.govnih.gov While the parent drug, bromfenac, is hydroxylated by CYP2C8, CYP2C9, and CYP2C19, the downstream metabolite, Bromfenac Indolinone, also undergoes significant CYP-mediated metabolism. nih.gov

Reaction phenotyping experiments have revealed that a broad range of CYP enzymes are responsible for the further metabolism of Bromfenac Indolinone. nih.gov

Aliphatic Hydroxylation: CYPs 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 all contribute to the formation of an aliphatic hydroxylated metabolite of Bromfenac Indolinone. nih.gov This pathway is considered an alternative biotransformation that does not lead to further bioactivation. nih.gov

Aromatic Hydroxylation: CYP1A2 and CYP3A4 catalyze an aromatic hydroxylation on the indolinone structure. nih.gov This step is particularly significant as the resulting metabolite is a precursor to highly reactive quinone methide and quinone imine intermediates, furthering the bioactivation cascade. nih.gov

Furthermore, Bromfenac Indolinone has been shown to be a time-dependent inhibitor of CYP1A2 and CYP3A4, indicating that it can modulate the activity of these key drug-metabolizing enzymes. nih.gov This complex interaction, where a metabolite is both formed by and subsequently inhibits CYP enzymes, illustrates the intricate metabolic network involved in the disposition of bromfenac. nih.gov

Interactive Data Table: CYP450 Enzyme Interactions with Bromfenac and Bromfenac Indolinone

CompoundInteracting CYP EnzymesMetabolic Outcome
Bromfenac (Parent Drug)CYP2C8, CYP2C9, CYP2C19Hydroxylation
Bromfenac IndolinoneCYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4Aliphatic Hydroxylation
Bromfenac IndolinoneCYP1A2, CYP3A4Aromatic Hydroxylation (leads to further reactive intermediates)
Bromfenac IndolinoneCYP1A2, CYP3A4Time-Dependent Inhibition
Data sourced from a 2020 study on bromfenac bioactivation. nih.gov

Chemical Reactivity and Covalent Macromolecular Interactions of Bromfenac Acyl β D Glucuronide

Electrophilic Nature and Reaction Mechanisms

Acyl glucuronides, including that of Bromfenac (B1205295), are identified as reactive electrophilic metabolites. nih.gov Their electrophilicity stems from the ester carbonyl carbon, making them susceptible to nucleophilic attack. nih.gov This inherent reactivity allows them to undergo several key reactions under physiological conditions: intramolecular rearrangement (acyl migration), hydrolysis back to the parent compound, and intermolecular reactions with biological nucleophiles, which can result in the formation of stable, covalent drug-protein adducts. nih.gov

The reactivity of these metabolites can be influenced by their chemical structure. Studies on various 1-β-O-acyl glucuronides have shown that their degradation rates are dependent on factors like the electrophilicity of the ester carbonyl carbon and the steric hindrance around it. nih.gov These reactions are significant as they represent a potential mechanism of bioactivation, transforming a detoxified metabolite into a species capable of covalently modifying cellular components.

Two primary mechanisms govern the formation of covalent adducts from acyl glucuronides:

Transacylation: A direct nucleophilic displacement reaction. mdpi.com

Glycation: An indirect pathway initiated by intramolecular acyl migration. mdpi.com

These pathways underscore the complex chemical behavior of Bromfenac Acyl-β-D-Glucuronide beyond simple metabolic clearance.

Transacylation is a direct reaction pathway where the acyl glucuronide acts as an acylating agent. researchgate.net Nucleophilic residues on endogenous biomolecules, such as the amino groups of lysine residues or the thiol groups of cysteine residues within proteins, can directly attack the electrophilic ester carbonyl carbon of the glucuronide. mdpi.comresearchgate.net This attack results in the transfer of the Bromfenac acyl group to the nucleophile, forming a stable amide or thioester bond and releasing glucuronic acid. researchgate.net This process represents a direct mechanism for the covalent modification of proteins. mdpi.com The propensity for transacylation is a key factor in the potential for acyl glucuronides to form adducts with cellular proteins and is considered a potential contributor to drug-related toxicities. nih.govresearchgate.net

The second major pathway for adduct formation involves an intramolecular rearrangement known as acyl migration. nih.gov Under physiological pH conditions, the Bromfenac acyl group can migrate from its initial 1-β-O-position on the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups. nih.govnih.gov This process likely occurs through the formation of a tetrahedral intermediate following a nucleophilic attack by an adjacent hydroxyl group on the carbonyl moiety. researchgate.net

The resulting positional isomers can exist in equilibrium with an open-chain aldehyde form. This aldehyde is electrophilic and can react with nucleophilic groups on proteins, such as the ε-amino group of lysine residues, to form a Schiff base (imine). This imine can then undergo rearrangement to form a more stable ketoamine (Amadori product), a process known as glycation. nih.gov Unlike transacylation, this glycation mechanism results in the covalent attachment of both the drug aglycone and the modified glucuronic acid moiety to the protein. nih.gov

Mechanistic Studies of Protein Adduct Formation

The formation of covalent adducts between reactive metabolites and proteins is a critical area of study in drug toxicity. For acyl glucuronides like that of Bromfenac, these adducts may lead to dysfunction of the target protein or trigger an immune response. nih.gov Research has focused on identifying the protein targets, quantifying the extent of adduct formation, and understanding the stereochemical factors that may influence these reactions.

In vitro experiments have definitively shown that acyl glucuronides can covalently modify a range of endogenous proteins. nih.gov Prominent targets include:

Serum Albumin: As the most abundant protein in plasma, human serum albumin (HSA) is a major target for covalent modification by reactive metabolites, including acyl glucuronides. mdpi.com Stereoselective covalent adduct formation with HSA has been reported for other NSAID acyl glucuronides. mdpi.com

Dipeptidyl Peptidase IV: This canalicular membrane protein has been identified as a target for NSAID acyl glucuronides. nih.govmdpi.com

Tubulin: This cytoskeletal protein is another confirmed target of covalent modification by acyl glucuronides in vitro. nih.gov

UDP-Glucuronosyltransferases (UGTs): These are the very enzymes responsible for generating acyl glucuronides. nih.gov Studies have shown that NSAID acyl glucuronides can form covalent adducts with various UGT isoforms, including UGT1A1, UGT1A9, UGT2B4, and UGT2B7. mdpi.comnih.gov This binding suggests a potential for feedback inhibition or enzyme inactivation. The capacity for adduct formation can vary significantly between different NSAID glucuronides and UGT isoforms. For instance, diclofenac-AG's capacity to form adducts with UGT1A9 or UGT2B7 was found to be about 10 times higher than that of mefenamic acid-AG. mdpi.comnih.gov Recent research has specifically highlighted UGT2B7 as a key enzyme in the metabolic activation of Bromfenac. nih.gov

To assess the reactivity of acyl glucuronides and their potential to form adducts, in vitro assays often employ nucleophilic trapping agents. nih.gov Cysteine and glutathione (B108866) are commonly used because their thiol groups can mimic nucleophilic sites on proteins and react with the electrophilic metabolite. researchgate.net

In a typical assay, the parent drug is incubated with human liver microsomes and the cofactor UDP-glucuronic acid to generate the acyl glucuronide in situ. The inclusion of a trapping agent like cysteine allows for the formation of both acylation and glycation adducts, which can then be identified and quantified using techniques like mass spectrometry. nih.govresearchgate.net The amount of adduct formed with the trapping agent serves as a surrogate measure of the metabolite's reactivity. nih.gov Quantitative trapping assays, sometimes using radiolabeled agents like [³⁵S]-cysteine, have been developed to provide a straightforward evaluation of the reactivity of acyl glucuronides without needing to synthesize and purify the metabolite standards. nih.govresearchgate.net

Stereochemistry can play a significant role in the reactivity of acyl glucuronides and their propensity to form covalent adducts. mdpi.com Although Bromfenac itself is not a chiral compound, studies with other NSAIDs that are, such as ketoprofen (B1673614), have demonstrated that stereoselectivity is a factor in covalent binding to proteins like UGTs and serum albumin. mdpi.com

Research has shown that for some NSAIDs, the R-enantiomer of the acyl glucuronide forms a greater amount of covalent adducts with certain UGT isoforms than the S-enantiomer. mdpi.com This difference in reactivity is often correlated with the chemical stability of the diastereomers; the less stable acyl glucuronide isomer tends to be more reactive and form more adducts. mdpi.com A significant negative correlation has been observed between the half-lives of NSAID acyl glucuronides in buffer and the amount of covalent adducts they form with UGT2B7, suggesting that more labile glucuronides lead to higher levels of irreversible binding. mdpi.comnih.gov

Structure-Reactivity Relationships within the Acyl Glucuronide Class

The chemical reactivity of 1-β-O-acyl glucuronides (AGs), a class of metabolites to which this compound belongs, is intrinsically linked to the chemical structure of the parent carboxylic acid drug (the aglycone). This relationship dictates the metabolite's stability and its propensity to undergo reactions such as intramolecular rearrangement and hydrolysis, which in turn influences its potential for covalent binding to macromolecules. The reactivity is primarily governed by a combination of electronic and steric effects imparted by the aglycone structure.

Acyl glucuronides are esters and their degradation at physiological pH is a key indicator of their chemical reactivity. nih.gov This degradation proceeds via two main pathways: intramolecular acyl migration and hydrolysis. Acyl migration involves the transesterification of the acyl group from the C1 anomeric position of the glucuronic acid moiety to the adjacent hydroxyl groups at C2, C3, and C4. nih.gov This process is generally faster than hydrolysis and leads to the formation of positional isomers that are not substrates for β-glucuronidase. nih.gov The rate of these degradation reactions serves as a composite measure of the acyl glucuronide's intrinsic electrophilic reactivity. nih.gov

Extensive research into the structure-activity relationships (SARs) of AGs has demonstrated that their stability is highly variable and predictable based on the physicochemical properties of the parent drug. nih.gov The key factors influencing the degradation rate constants (k) are the electronic properties and steric hindrance around the ester linkage. nih.gov

Electronic Effects: The electrophilicity of the carbonyl carbon in the ester linkage is a major determinant of reactivity. Electron-withdrawing groups on the aglycone increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the neighboring hydroxyl groups of the glucuronic acid ring (acyl migration) or by water (hydrolysis). nih.gov This results in a faster degradation rate and a shorter half-life for the acyl glucuronide. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a more stable metabolite. drugbank.com

Quantitative structure-property relationship (QSPR) models have been developed to predict the degradation rates of AGs. liverpool.ac.uk Descriptors such as the pKa of the parent carboxylic acid and its ¹H NMR chemical shifts (δCOOH) have shown good correlation with the logarithm of the degradation rate constant (log k). nih.gov For instance, studies on a series of substituted benzoic acid acyl glucuronides revealed a clear relationship between the substituent's properties and the metabolite's half-life; a 4-nitro substituent (electron-withdrawing) resulted in a half-life of 0.9 hours, whereas a 4-propoxy substituent (electron-donating) led to a much longer half-life of 106.6 hours. drugbank.com

While direct experimental data on the degradation rate of this compound is not extensively published, theoretical studies on the parent drug offer insights. A computational study comparing Bromfenac, Amfenac, and Diclofenac (B195802) found that Bromfenac possesses the smallest energy gap (ΔE) between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), suggesting it is the most chemically reactive of the three parent drugs. scirp.orgsemanticscholar.org This inherent reactivity in the aglycone would be expected to translate to a higher intrinsic electrophilic reactivity of its corresponding acyl glucuronide metabolite.

Steric Effects: The steric environment around the ester bond also plays a crucial role in the stability of acyl glucuronides. nih.gov Bulky substituents near the carboxylic acid group can hinder the approach of nucleophiles, thereby slowing the rates of both acyl migration and hydrolysis. nih.gov This steric hindrance effectively shields the electrophilic carbonyl carbon, increasing the half-life of the metabolite. researchgate.net

Studies on aralkyl carboxylic acids have shown that increasing steric hindrance around the ester linkage decreases the degradation rate constant. nih.gov For example, the acyl glucuronides of ibuprofen, which has an α-methyl group, are significantly more stable than the glucuronide of its un-substituted analogue, ibufenac. researchgate.net Multiple regression analyses combining electronic and steric descriptors, such as Taft's steric constant (Es), have successfully predicted the degradation rates of various AGs, indicating that steric effects can be as influential as electronic effects. nih.gov

Table 1: Influence of Electronic Substituents on the Degradation Half-Life of 4-Substituted Benzoic Acid Acyl Glucuronides at pH 7.4 This table illustrates how electron-withdrawing groups decrease stability (shorter half-life), while electron-donating groups increase stability (longer half-life).

Substituent (X)Electronic PropertyHalf-life (t½) in hours
-NO₂Strong Electron-Withdrawing0.9
-CNElectron-Withdrawing---
-BrElectron-Withdrawing (Inductive)---
-FElectron-Withdrawing (Inductive)---
-HNeutral---
-EtElectron-Donating---
-OMeElectron-Donating---
-O-nPrStrong Electron-Donating106.6
Data sourced from a study on model 1β-O-acyl glucuronides. Not all values were provided in the source text. drugbank.com

Table 2: Influence of Steric Hindrance on the Degradation Half-Life of Phenylacetic Acid (PAA) and Arylpropionic Acid Acyl Glucuronides at pH 7.4 This table demonstrates that increasing steric bulk at the α-carbon (from H to CH₃) generally increases the stability of the acyl glucuronide.

Parent Compoundα-SubstituentHalf-life (t½) in hours
Ibufenac-H1.4
(S)-Ibuprofen-CH₃~9.8 (calculated from k d)
(R)-Ibuprofen-CH₃~1.4 (calculated from k d)
Data based on studies of ibufenac and ibuprofen acyl glucuronides. researchgate.net Note the stereoselective difference in reactivity for the ibuprofen isomers.

Advanced Analytical and Spectroscopic Characterization of Bromfenac Acyl β D Glucuronide in Research Settings

High-Resolution Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis of Bromfenac (B1205295) and its metabolites from biological matrices. These techniques offer the high resolution required to separate the parent drug from its various conjugated forms, including the primary metabolite, Bromfenac Acyl-β-D-Glucuronide.

The separation is typically achieved using reversed-phase chromatography. A C18 column is commonly employed, providing the necessary hydrophobicity to retain Bromfenac and its metabolites. Gradient elution is crucial for resolving compounds with differing polarities within a reasonable timeframe. currentseparations.com A typical mobile phase consists of an aqueous component, often an ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer to control pH and improve ionization for mass spectrometry detection, and an organic modifier like acetonitrile (B52724) or methanol. currentseparations.com The gradient starts with a higher proportion of the aqueous phase, allowing for the elution of more polar compounds, and gradually increases the organic phase concentration to elute less polar compounds like the parent Bromfenac.

UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. dntb.gov.ua This is particularly beneficial for analyzing complex biological samples where metabolite concentrations can be low.

Table 1: Example HPLC/UPLC Parameters for Acyl Glucuronide Analysis

Parameter Typical Setting Purpose
Column Reversed-phase C18 or Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm) Provides hydrophobic stationary phase for separation.
Mobile Phase A 10 mM Ammonium Acetate in Water Aqueous buffer to control pH and aid ionization.
Mobile Phase B Acetonitrile or Methanol Organic solvent to elute non-polar compounds.
Flow Rate 0.4 - 1.0 mL/min Optimized for column dimensions and particle size.
Gradient Linear gradient from ~5% B to 95% B Ensures separation of compounds with a wide polarity range. currentseparations.com
Column Temp. 30 - 40 °C Maintains consistent retention times and peak shapes.
Injection Vol. 5 - 10 µL Volume of sample introduced into the system.

A significant challenge in the analysis of acyl glucuronides is their inherent instability. At physiological pH, the 1-O-β-acyl glucuronide can undergo intramolecular acyl migration, where the acyl group (Bromfenac) moves from the C-1 position of the glucuronic acid moiety to the C-2, C-3, or C-4 positions. currentseparations.comclinpgx.org This results in the formation of several positional isomers. These isomers have nearly identical masses and similar polarities, making their chromatographic separation difficult.

Achieving resolution of these isomers is critical, as their reactivity and toxicological profiles may differ. currentseparations.com HPLC and UPLC methods are specifically developed to separate these closely related compounds. currentseparations.com The use of high-efficiency columns and optimized gradient elution profiles is essential. currentseparations.com The slightly different spatial arrangements of the isomers lead to subtle differences in their interaction with the stationary phase, allowing for their separation. The identification of the primary 1-O-β-acyl glucuronide peak can be confirmed by its disappearance following incubation with β-glucuronidase, an enzyme that specifically cleaves the 1-O-β-linkage. currentseparations.com

Mass Spectrometry for Metabolite Identification and Quantification (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific identification and quantification of drug metabolites. scispace.com When coupled with HPLC or UPLC, it allows for the detection of this compound even at very low concentrations in complex biological fluids.

In a typical LC-MS/MS experiment, compounds eluting from the chromatography column are ionized, commonly using electrospray ionization (ESI) in negative mode for acidic compounds like glucuronides. The resulting ions are then separated by their mass-to-charge ratio (m/z). For structural confirmation, tandem MS (MS/MS) is used. The parent ion corresponding to the metabolite is selected and fragmented, and the resulting product ions create a unique fragmentation pattern or "fingerprint." For acyl glucuronides, characteristic fragments include the deprotonated aglycone (Bromfenac) and ions corresponding to the glucuronic acid moiety (m/z 193). currentseparations.com

To enhance the selectivity of detection and confirm the presence of an acyl glucuronide linkage, chemical derivatization strategies can be employed. A highly specific method involves reaction with hydroxylamine (B1172632). nih.govresearchgate.net Acyl glucuronides react with hydroxylamine under mild conditions to form a stable hydroxamic acid derivative, displacing the glucuronic acid moiety. nih.govresearchgate.net

This reaction is highly specific for the ester linkage found in acyl glucuronides. Other types of glucuronides, such as N- or O-glucuronides, are inert under these conditions. nih.govresearchgate.net By comparing the LC-MS analysis of a sample before and after treatment with hydroxylamine, the disappearance of the putative acyl glucuronide peak and the appearance of a new peak corresponding to the hydroxamic acid derivative provides definitive evidence for the acyl glucuronide structure. nih.govnih.gov This method serves as a powerful confirmatory test, especially when dealing with multiple potential sites of glucuronidation on a molecule. nih.gov

For accurate and precise quantification of this compound in biological samples, the use of a stable isotope-labeled (SIL) internal standard is the preferred approach. nih.gov SIL internal standards are versions of the analyte where one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H or Deuterium, ¹⁵N). acanthusresearch.com

The SIL standard is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.gov However, it has a different mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical process, any variability in sample preparation or instrument response can be corrected for. nih.gov The concentration of the analyte is determined by comparing the peak area ratio of the analyte to its corresponding SIL internal standard. This method provides high precision and accuracy, compensating for matrix effects and extraction inconsistencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of metabolites. core.ac.uknih.gov ¹H NMR spectroscopy can be used to confirm the structure of this compound and to study the kinetics of its acyl migration and hydrolysis. nih.govnih.gov

In ¹H NMR, the chemical shifts and coupling constants of the protons on the glucuronic acid ring are highly sensitive to the position of the acyl group. core.ac.uk The anomeric proton (H-1) of the 1-O-β-acyl glucuronide has a characteristic chemical shift that can be clearly distinguished from the signals of the other glucuronic acid protons. As acyl migration occurs, new sets of signals appear that correspond to the 2-, 3-, and 4-positional isomers. By monitoring the decrease in the intensity of the 1-O-β anomer signal and the corresponding increase in the isomer signals over time, the rates of these reactions can be determined. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further aid in assigning all proton and carbon signals and confirming the precise connectivity of the Bromfenac moiety to the glucuronic acid ring. core.ac.uk

Spectrophotometric and Other Spectroscopic Methods for Analytical Characterization

UV-Vis spectrophotometry can be a simple and cost-effective method for the quantification of Bromfenac in bulk drug and simple formulations. uniquepubinternational.com The method relies on the principle that the drug absorbs light at a specific wavelength (λmax). For Bromfenac, a λmax has been reported around 260 nm. uniquepubinternational.com The amount of light absorbed is directly proportional to the concentration of the drug in the solution.

While direct spectrophotometric analysis of this compound in complex biological matrices is challenging due to interference from other components, it can be used in enzymatic assays. For example, the activity of β-glucuronidase, the enzyme that hydrolyzes the glucuronide, can be monitored spectrophotometrically. researchgate.netnih.gov In such assays, a chromogenic substrate is often used, where the cleavage of the glucuronide results in a colored product that can be quantified. nih.gov Although not a direct measurement of the Bromfenac metabolite itself, this approach can be valuable in studies investigating the stability and enzymatic cleavage of the conjugate.

Table 2: Summary of Analytical Techniques

Technique Application for this compound Key Findings/Information Provided
HPLC/UPLC Separation from parent drug and other metabolites. Retention time, resolution of isomers.
LC-MS/MS Identification and quantification in biological matrices. Molecular weight, fragmentation pattern, concentration.
Derivatization Confirmatory identification of the acyl-ester linkage. Specificity of the acyl glucuronide structure.
NMR Unambiguous structural confirmation and kinetic studies. Covalent structure, isomer identification, rates of acyl migration. nih.gov
Spectrophotometry Indirect analysis via enzymatic assays. Enzyme kinetics, stability to hydrolysis. uniquepubinternational.comnih.gov

In Vitro Experimental Models and Methodologies for Bromfenac Acyl β D Glucuronide Research

Utilization of Isolated Subcellular Fractions for Metabolic Studies

Isolated subcellular fractions, particularly liver microsomes, are fundamental tools in the study of drug metabolism, including the formation of Bromfenac (B1205295) Acyl-β-D-Glucuronide. Liver microsomes contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases (UGTs), which are located in the endoplasmic reticulum of hepatocytes. wuxiapptec.com

In the context of bromfenac, studies have utilized human liver microsomes (HLM) supplemented with cofactors like UDP-glucuronic acid (UDPGA) and the pore-forming agent alamethicin (B1591596) to investigate its metabolism. researchgate.netnih.gov These incubations have demonstrated that bromfenac undergoes UGT-dependent metabolism to form reactive intermediates. nih.gov Specifically, the formation of a major metabolite, bromfenac indolinone (BI), has been observed in HLM incubations fortified with UDPGA. researchgate.netnih.gov The intrinsic clearance of compounds can also be determined using liver microsomes from different species, such as human, mouse, and rat, providing insights into species-specific metabolic differences. nih.gov

Table 1: Key Components in Microsomal Assays for Bromfenac Metabolism

Component Function
Liver Microsomes Source of metabolic enzymes (CYPs, UGTs) wuxiapptec.com
Bromfenac Substrate for metabolic reactions
UDPGA Co-factor essential for glucuronidation reactions nih.gov
Alamethicin Pore-forming agent to improve access of UDPGA to UGTs
NADPH Co-factor for CYP-mediated reactions nih.gov

| Buffer (e.g., Phosphate) | Maintains physiological pH for optimal enzyme activity nih.gov |

These studies underscore the importance of microsomal metabolism in the bioactivation of bromfenac and the generation of its acyl glucuronide. researchgate.net

Application of Cell-Based Systems for Mechanistic Investigations

Cell-based systems, including immortalized cell lines like HepG2 and primary hepatocytes, offer a more integrated model to study the cellular consequences of Bromfenac Acyl-β-D-Glucuronide formation. nih.gov These models retain a greater degree of physiological complexity compared to subcellular fractions.

Research employing HepG2 cells in conjunction with human liver microsomes and UDPGA has revealed a significant increase in bromfenac-induced cytotoxicity in the presence of the cofactor, highlighting the role of UGT-dependent metabolism in enhancing its toxicity. nih.gov While HepG2 cells are a valuable tool, primary human hepatocytes are often considered the preferred model for biotransformation studies as their enzyme expression levels are more comparable to in vivo human liver. nih.gov However, HepG2 cells remain useful for investigating the regulation of drug-metabolizing enzymes. nih.gov

The toxicity of bromfenac lactam, a reactive intermediate, was found to be 34-fold higher than the parent compound in cytotoxicity experiments. nih.gov This toxicity could be mitigated by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-dependent metabolism, indicating a role for further metabolic pathways in detoxification. nih.gov

Table 2: Comparison of Cell-Based Systems for Bromfenac Research

Feature HepG2 Cells Primary Hepatocytes
Source Human hepatoma cell line nih.gov Isolated from donor livers
Metabolic Capacity Lower expression of Phase I enzymes compared to primary hepatocytes nih.gov More physiologically relevant enzyme expression nih.gov
Application Mechanistic studies of cytotoxicity and enzyme regulation nih.govnih.gov Biotransformation and genotoxicity studies nih.gov
Advantages Readily available, immortalized Gold standard for in vitro liver metabolism

| Limitations | May not fully recapitulate in vivo metabolism nih.gov | Limited availability, donor variability |

Recombinant Enzyme Systems for Reaction Phenotyping and Enzymatic Characterization

Recombinant enzyme systems, which involve the expression of single, specific drug-metabolizing enzymes in a cellular system (e.g., baculovirus-infected insect cells), are indispensable for reaction phenotyping. nih.gov This approach allows for the precise identification of the enzymes responsible for a particular metabolic pathway. nih.govnih.gov

For bromfenac, reaction phenotyping experiments using a panel of recombinant human UGT enzymes have been crucial. nih.gov These studies identified UGT2B7 as a pivotal enzyme in the metabolic activation of bromfenac. nih.govnih.gov Similarly, recombinant CYPs have been used to pinpoint the specific isoforms involved in bromfenac's oxidative metabolism. It was determined that while CYP2C8, CYP2C9, and CYP2C19 can hydroxylate bromfenac, only CYP2C9 forms thioether adducts in the presence of trapping agents. nih.gov

Further investigations with bromfenac indolinone (BI) and recombinant CYPs showed that CYPs 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 are responsible for its aliphatic hydroxylation. Aromatic hydroxylation, a step leading to further reactive intermediates, was catalyzed by CYP1A2 and CYP3A4. nih.gov

Table 3: Recombinant Enzymes Involved in Bromfenac Metabolism

Enzyme Family Specific Isoform(s) Role in Bromfenac Metabolism Reference
UGT UGT2B7 Converts bromfenac to bromfenac indolinone (BI) nih.govnih.gov
CYP CYP2C9 Forms thioether adducts from bromfenac nih.gov
CYP CYP1A2, CYP3A4 Catalyze aromatic hydroxylation of BI nih.gov

| CYP | CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 | Responsible for aliphatic hydroxylation of BI | nih.gov |

Development and Application of In Situ Reactivity Assays

In situ reactivity assays are designed to assess the reactivity of acyl glucuronides as they are formed. This approach is particularly valuable as it does not require the often-challenging synthesis and purification of the acyl glucuronide standard. nih.gov

One such method involves monitoring the acyl migration of the 1-O-β-glucuronide isomer over time. nih.gov The rate of this migration can serve as an indicator of the acyl glucuronide's reactivity. nih.gov Another approach involves incubating the parent drug with human liver microsomes and UDPGA in the presence of a trapping agent, such as cysteine. researchgate.net The formation of adducts is then quantified to assess reactivity. researchgate.net These assays provide a means to rank the stability and reactivity of acyl glucuronides, which can help in risk assessment during drug development. nih.gov

Employment of Nucleophilic Trapping Agents for Reactive Metabolite Detection

The detection of unstable, reactive metabolites like this compound often requires the use of nucleophilic trapping agents. These agents react with the electrophilic metabolite to form stable adducts that can be detected and characterized by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Commonly used trapping agents include glutathione (B108866) (GSH), N-acetylcysteine (NAC), and cysteine. nih.govresearchgate.net In studies of bromfenac metabolism, incubations were conducted with human liver microsomes or hepatocytes fortified with cofactors and either NAC or GSH. nih.gov These experiments led to the identification of thioether adducts of both bromfenac and its metabolite, bromfenac indolinone (BI), confirming the formation of reactive intermediates. nih.gov Quantitative trapping assays, sometimes using radiolabeled agents like [³⁵S]-cysteine, can provide a measure of the reactivity of the acyl glucuronide. researchgate.net

Table 4: Common Nucleophilic Trapping Agents in Bromfenac Research

Trapping Agent Type of Adduct Formed Application in Bromfenac Studies
Glutathione (GSH) Thioether adducts Detection of reactive intermediates of bromfenac and BI nih.gov
N-acetylcysteine (NAC) Thioether adducts Used alongside GSH to trap reactive metabolites of bromfenac nih.gov
Cysteine (Cys) Acylation and glycation adducts Quantitative assessment of acyl glucuronide reactivity researchgate.netresearchgate.net

| Methoxylamine | - | Used as a trapping agent in general acyl glucuronide reactivity studies nih.gov |

Computational and Theoretical Chemistry Approaches in Bromfenac Acyl β D Glucuronide Research

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT) and semiempirical molecular orbital methods, are powerful tools for investigating the chemical reactivity of acyl glucuronides. These methods allow for the detailed examination of reaction mechanisms, including the intramolecular acyl migration and hydrolysis that these metabolites are known to undergo. rsc.orgnih.govnih.gov

Acyl migration is a significant reaction for acyl glucuronides, as it can lead to the formation of various positional isomers and potentially contribute to the covalent binding of the drug to proteins. nih.govnih.gov Quantum chemical calculations can model the transition states of these reactions, providing insights into the energy barriers and the likelihood of different migration pathways. rsc.orgnih.gov For instance, studies on the glucuronides of other non-steroidal anti-inflammatory drugs (NSAIDs) have used these methods to understand the factors influencing the rate of acyl migration. nih.govnih.gov

Research on the acyl glucuronides of (trifluoromethyl)benzoic acids utilized semiempirical molecular orbital methods (AM1 and PM3) to compute the structural and electronic parameters of the parent glucuronide, its isomers, and the postulated ortho-acid ester intermediate. nih.gov These calculations helped to explain the observed differences in reactivity between the isomers, attributing the slower migration rate of one isomer to steric hindrance and differences in the bond order of the ortho-acid ester intermediate. nih.gov Furthermore, molecular orbital properties such as the energy of the lowest unoccupied molecular orbital (LUMO) and dipole moment were shown to correlate with the measured half-lives of these compounds. nih.gov

More recent studies on ibuprofen and its analogues have employed DFT to model the reactants and transition states of the transacylation reaction. nih.gov These calculations revealed that differences in activation energies, influenced by substitution and stereochemistry, were consistent with the experimentally observed rates of transacylation and hydrolysis. nih.gov Such computational approaches could be invaluable in predicting the potential for acyl migration in Bromfenac (B1205295) Acyl-β-D-Glucuronide and understanding the underlying electronic and steric factors that govern this process.

Table 1: Theoretical Parameters from Quantum Chemical Studies of Acyl Glucuronide Reactivity

Compound ClassComputational MethodCalculated ParametersKey FindingsReference
(Trifluoromethyl)benzoic acid glucuronidesAM1 and PM3 (Semiempirical)Relative bond order of C-O bonds in intermediate, Dipole moment, LUMO energyCalculated parameters correlated with experimentally observed differences in acyl migration rates among isomers. nih.gov nih.gov
Phenylacetic acid acyl glucuronidesDensity Functional Theory (DFT)Activation energy of transacylationCalculated activation energy showed a close correlation with the experimental degradation rate. rsc.org rsc.org
Ibuprofen analogue glucuronidesDensity Functional Theory (DFT)Activation energies of transacylation/hydrolysisDifferences in activation energies reflected the influence of substitution and stereochemistry on reaction rates. nih.gov nih.gov

Molecular Dynamics Simulations of Enzyme-Substrate and Metabolite-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into the interactions between metabolites like Bromfenac Acyl-β-D-Glucuronide and biological macromolecules such as enzymes and other proteins. nih.govnih.govmdpi.com These simulations can reveal how a metabolite binds to a protein, the stability of the resulting complex, and the conformational changes that may occur upon binding. nih.govresearchgate.net

While specific MD simulations for this compound are not readily found in the literature, the methodology is widely applied in drug discovery and metabolism studies. mdpi.com For example, MD simulations are used to investigate the binding of small molecules to enzymes like β-glucuronidase, which is involved in the hydrolysis of glucuronide conjugates. researchgate.net Such simulations can identify key amino acid residues involved in the binding and catalytic activity, providing a deeper understanding of the enzyme-substrate interactions.

The covalent binding of reactive metabolites to proteins is a key area of interest in toxicology. nih.govresearchgate.net MD simulations could be employed to model the interaction of this compound with proteins that are known targets for adduction by other acyl glucuronides, such as serum albumin. These simulations could help to identify potential binding sites and predict the stability of the covalent adducts, offering clues into the potential for this metabolite to cause immune-mediated adverse drug reactions.

Table 2: Applications of Molecular Dynamics Simulations in Metabolite-Biomolecule Interaction Studies

System StudiedSimulation FocusPotential Insights GainedReference
Small molecule inhibitor and β-glucuronidaseBinding stability and dynamic behavior of the protein-ligand complexIdentification of binding mechanisms and key interactions within the enzyme active site. researchgate.net researchgate.net
Protein-drug complexes (general)Conformational changes, binding pathways, and binding affinitiesElucidation of the mechanisms of drug action and resistance. nih.govnih.gov nih.govnih.gov
Drug-metabolizing enzymes (e.g., Cytochrome P450)Interaction with biological membranes and ligand bindingUnderstanding the influence of the cellular environment on enzyme function and drug metabolism. mdpi.com mdpi.com

In Silico Prediction of Reactivity and Stability Profiles

In silico methods for predicting the reactivity and stability of acyl glucuronides are of great interest in the early stages of drug development, as they can help to identify potentially problematic compounds without the need for extensive experimental work. nih.govresearchgate.net These approaches often involve the development of quantitative structure-property relationship (QSPR) models that correlate computationally derived molecular descriptors with experimentally measured properties like degradation half-life. nih.govresearchgate.net

One successful in silico approach has been to establish a correlation between the degradation half-life of an acyl glucuronide and the hydrolysis half-life of its corresponding methyl ester derivative, which is easier to synthesize. nih.gov This correlation was further refined by developing a model that predicts the methyl ester hydrolysis half-life based on the calculated ¹³C NMR chemical shift of the carbonyl carbon and various steric descriptors. nih.govresearchgate.net This allows for a completely in silico prediction of acyl glucuronide reactivity with acceptable accuracy. nih.gov

These predictive models can be used to rank-order new drug candidates based on the predicted reactivity of their acyl glucuronide metabolites. nih.govrsc.org For this compound, such models could be used to estimate its likely stability and reactivity profile relative to other NSAID glucuronides. This information would be valuable for assessing the potential for this metabolite to undergo acyl migration and form protein adducts.

Table 3: In Silico Models for Predicting Acyl Glucuronide Reactivity

Model TypeInput ParametersPredicted PropertyKey FeatureReference
Correlation ModelHydrolysis half-life of the corresponding methyl esterDegradation half-life of the acyl glucuronideAvoids the need for synthesis of the acyl glucuronide for initial screening. nih.gov nih.gov
Partial Least Squares (PLS) ModelPredicted ¹³C NMR chemical shift of the carbonyl carbon and steric descriptorsMethyl ester hydrolysis half-life (correlated with acyl glucuronide reactivity)Enables a completely in silico prediction of reactivity in early drug design. nih.govresearchgate.net nih.govresearchgate.net

Broader Research Implications and Future Directions in Acyl Glucuronide Science

Advancing Fundamental Understanding of Xenobiotic Metabolism and Disposition

Glucuronidation is a primary pathway in Phase II metabolism, generally considered a detoxification process that facilitates the excretion of xenobiotics (foreign compounds) by increasing their water solubility. clinpgx.orgnih.gov However, the study of carboxylic acid-containing drugs like bromfenac (B1205295) reveals that this pathway can also lead to the formation of chemically reactive metabolites. clinpgx.orguni.lunih.gov Bromfenac is extensively biotransformed into glucuronide metabolites, which are then excreted in urine and bile, with only small amounts of the parent drug eliminated unchanged. nih.gov

The investigation into Bromfenac Acyl-β-D-Glucuronide enhances our understanding of the specific enzymes involved, particularly the UDP-glucuronosyltransferase (UGT) superfamily. uni.luresearchgate.netxenotech.com Research has identified UGT2B7 as a key enzyme in the metabolic activation of bromfenac, highlighting that specific UGT isoforms can play a pivotal role in generating reactive metabolites. uni.lunih.gov This specificity underscores the complexity of xenobiotic metabolism, where the balance between detoxification and bioactivation is influenced by the expression and activity of individual UGT enzymes. Further research into metabolites like this compound will continue to clarify the nuanced roles of different UGTs in drug disposition and contribute to a more complete picture of how the body processes and eliminates xenobiotics. uni.lunih.gov

Elucidating Mechanistic Principles of Reactive Metabolite Formation and Inactivation

Acyl glucuronides are recognized as reactive electrophilic metabolites capable of several chemical reactions, including hydrolysis, pH-dependent intramolecular acyl migration, and covalent binding to macromolecules like proteins. clinpgx.orgnih.govresearchgate.netresearchgate.net These reactions are central to the potential toxicity associated with some carboxylic acid-containing drugs. digitellinc.comrsc.org

The formation of this compound serves as a case study for these mechanistic principles. Studies have shown that the UGT-dependent metabolism of bromfenac can lead to increased cytotoxicity, pointing to the formation of reactive intermediates. uni.lunih.gov One identified downstream product is bromfenac indolinone (lactam), which is considered a potential mediator of hepatotoxic effects. uni.lunih.gov The formation of this lactam is believed to occur via the this compound intermediate. uni.lu

The reactivity of AGs can lead to the formation of covalent drug-protein adducts through two primary mechanisms:

Transacylation: A direct nucleophilic attack by a protein's functional group (e.g., -NH2, -SH, -OH) on the carbonyl carbon of the acyl glucuronide. nih.govmdpi.com

Glycation: This pathway involves the initial acyl migration of the drug from the C1 position of the glucuronic acid moiety to positions C2, C3, or C4. The rearranged isomers can then react with protein amino groups, forming an imine, followed by an Amadori rearrangement. nih.govmdpi.com

Understanding these pathways is crucial, as the covalent modification of proteins can alter their function or trigger immune responses. nih.govresearchgate.net While it is accepted that individuals taking carboxylate drugs that form reactive AGs will likely form some level of covalent drug-protein adducts, this process is typically benign. researchgate.net However, in susceptible individuals, these adducts may contribute to idiosyncratic drug toxicity. researchgate.nethyphadiscovery.com Future research will continue to unravel the specific factors that determine whether the formation of these reactive metabolites leads to adverse outcomes.

Development of Predictive Models for Acyl Glucuronide Reactivity and Disposition

Given the link between AG reactivity and potential toxicity, a significant goal in drug development is to predict which drug candidates are likely to form problematic metabolites. rsc.org This has spurred the development of predictive models to assess AG reactivity early in the drug design process. nih.gov

Recent advancements focus on creating detailed kinetic models and quantitative structure-property relationships. digitellinc.comrsc.org These models aim to predict the rates of AG degradation through key reactions like intramolecular transacylation and hydrolysis. rsc.orgrsc.org A strong correlation has been observed between the rate of AG degradation and the extent of protein adduct formation in vitro. digitellinc.comrsc.org

Key approaches in developing these predictive models include:

Kinetic Modeling: Detailed models have been developed for series of compounds, like phenylacetic acids, to delineate the individual rate constants for each transacylation and hydrolysis reaction. digitellinc.comrsc.org

Computational Chemistry: Density functional theory (DFT) has been used to model the transition state of the transacylation reaction. The calculated activation energy from these models shows a high correlation with the experimentally observed degradation rates of AGs. digitellinc.comrsc.orgresearchgate.net

In Silico Correlations: To avoid the lengthy synthesis of AG standards, researchers have established correlations between the degradation half-life of an AG and the hydrolysis half-life of its more easily prepared methyl ester derivative. nih.govresearchgate.net Further refinement has led to completely in silico models that correlate the methyl ester hydrolysis half-life with the predicted 13C NMR chemical shift of the carbonyl carbon and various steric descriptors. nih.govresearchgate.net

These models provide a cost-effective and rapid means to rank the reactivity of new carboxylate-containing drug candidates, guiding molecular design toward safer compounds. nih.gov

Table 1: Approaches in Predictive Modeling of Acyl Glucuronide Reactivity

Modeling Approach Description Key Features
Kinetic Modeling Develops detailed mathematical models of reaction pathways (hydrolysis, acyl migration) to determine individual rate constants. Provides a mechanistic understanding of degradation pathways. digitellinc.comrsc.orgnih.gov
Computational Chemistry (DFT) Uses quantum mechanics (Density Functional Theory) to calculate the activation energy of the transacylation reaction. Activation energy correlates well with observed degradation rates. digitellinc.comrsc.org
In Silico QSAR Models Correlates AG degradation half-life with more easily calculated properties of parent drugs or simple derivatives (e.g., methyl esters). Enables rapid, high-throughput screening of potential drug candidates without synthesizing the AG metabolite. nih.govresearchgate.net

Exploring Novel Enzymatic and Non-Enzymatic Regulators of Acyl Glucuronide Fate

The stability and ultimate fate of this compound and other AGs are governed by a complex interplay of enzymatic and non-enzymatic factors.

Enzymatic Regulators:

UDP-Glucuronosyltransferases (UGTs): The formation of AGs is catalyzed by specific UGT isoforms. For bromfenac, UGT2B7 has been identified as a pivotal enzyme in its metabolic activation. uni.lunih.gov The expression levels and genetic polymorphisms of UGT enzymes can significantly influence the rate of AG formation and, consequently, the exposure to the reactive metabolite. UGT1A9 is another isoform predominantly involved in the glucuronidation of many nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Hydrolytic Enzymes (e.g., β-glucuronidases): The enzymatic hydrolysis of AGs back to the parent carboxylic acid is a critical inactivation pathway. researchgate.net This reaction can occur in various tissues and can influence the systemic exposure and enterohepatic circulation of the drug. nih.gov Recent studies suggest that the rate of enzymatic AG hydrolysis in human liver microsomes may be a useful predictor of idiosyncratic drug toxicity risk. nih.gov

Non-Enzymatic Regulators:

pH: The stability of AGs is highly pH-dependent. The intramolecular acyl migration reaction is catalyzed by hydroxide (B78521) ions and occurs more readily at neutral to slightly alkaline pH. clinpgx.orgnih.govresearchgate.net Careful pH control is therefore critical during the collection and storage of biological samples for analysis. clinpgx.orgnih.gov

Temperature: Higher temperatures can accelerate the degradation of AGs through both hydrolysis and acyl migration. nih.govbenthamdirect.com

Aglycone Structure: The chemical structure of the parent drug (the aglycone) significantly influences the reactivity of the corresponding AG. nih.govbenthamdirect.com

Plasma Proteins: The presence of plasma proteins, such as albumin, can affect the stability of AGs. benthamdirect.com

Future research will likely focus on further characterizing the roles of specific transport proteins in the disposition of AGs and exploring how inter-individual variability in both metabolic enzymes and non-enzymatic physiological factors contributes to differing susceptibilities to AG-mediated toxicity.

Methodological Advancements in the Analytical Characterization of Acyl Glucuronides

The inherent instability of acyl glucuronides presents a significant challenge for their accurate quantification in biological matrices. nih.govnih.gov This instability, which includes hydrolysis back to the parent drug and acyl migration to various isomers, can lead to inaccurate measurements if not properly managed. researchgate.netresearchgate.net Consequently, developing robust analytical methods is a key area of ongoing research.

A critical first step in any analysis is meticulous sample handling. To ensure reliable data, procedures often involve immediate cooling and acidification of biological samples upon collection to minimize ex vivo degradation of the AGs. benthamdirect.comnih.govresearchgate.net

Several advanced analytical techniques are employed for the characterization and quantification of AGs and their reaction products:

High-Performance Liquid Chromatography (HPLC): HPLC is a foundational chromatographic technique used to separate the parent drug, the primary 1-β-O-acyl glucuronide, and its various isomers from complex biological samples. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry provides high sensitivity and selectivity for the detection and quantification of AGs. nih.govresearchgate.net Electrospray ionization (ESI) is a common technique used for characterizing AGs and their covalent adducts with proteins. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure elucidation of AGs and their rearrangement isomers. benthamdirect.comresearchgate.netacs.org It is also used for detailed kinetic studies to measure the rates of rearrangement and hydrolysis. nih.govacs.org

Immunoassays (ELISA): Enzyme-linked immunosorbent assay (ELISA) techniques have been developed to detect the presence of antibodies that may form against the drug-protein adducts, providing a way to assess potential immunogenic responses in vivo. nih.govbenthamdirect.com

Future methodological advancements will likely focus on increasing the throughput of these analytical techniques, improving the sensitivity for detecting low-level protein adducts, and developing novel trapping reagents to better identify reactive intermediates in situ. nih.gov

Table 2: Analytical Techniques for Acyl Glucuronide Characterization

Technique Application Key Advantages
HPLC Separation of AG isomers and parent drug. nih.gov Robust and widely available for quantification.
LC-MS/MS Detection and quantification of AGs and protein adducts. nih.govresearchgate.net High sensitivity and specificity.
NMR Spectroscopy Definitive structure elucidation of isomers; kinetic analysis. benthamdirect.comacs.org Provides detailed structural and mechanistic information.
ELISA Detection of antibodies against AG-protein adducts. nih.govbenthamdirect.com Assesses potential for in vivo immune reactions.

Q & A

Q. What analytical methods are recommended for quantifying Bromfenac Acyl-β-D-Glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying acyl glucuronides due to their structural complexity and low abundance. Key considerations include:

  • Chromatographic separation : Use reverse-phase columns (e.g., C18) with mobile phases containing volatile buffers (e.g., ammonium formate) to resolve isomers and minimize matrix interference .
  • Ionization optimization : Electrospray ionization (ESI) in negative mode is preferred for glucuronides.
  • Internal standards : Stable isotope-labeled analogs (e.g., deuterated forms) improve precision by correcting for matrix effects .
  • Validation parameters : Assess specificity, sensitivity (LOQ ≤ 1 ng/mL), and stability under storage conditions (e.g., -80°C to prevent hydrolysis) .

Q. How is this compound synthesized for in vitro studies?

Synthesis typically involves enzymatic glucuronidation using human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferases (UGTs):

  • Substrate preparation : Bromfenac is incubated with UDP-glucuronic acid (UDPGA) and Mg²⁺ in phosphate buffer (pH 7.4) .
  • Enzyme selection : UGT1A3 and UGT2B7 are major isoforms for NSAID glucuronidation; isoform-specific inhibitors (e.g., hecogenin for UGT2B7) confirm reaction specificity .
  • Purification : Solid-phase extraction (SPE) or semi-preparative HPLC isolates the metabolite, followed by NMR and high-resolution MS for structural confirmation .

Q. What are the primary stability concerns for this compound in experimental settings?

Acyl glucuronides are prone to hydrolysis and intramolecular rearrangement:

  • pH-dependent degradation : Stability decreases at physiological pH (7.4); use ice-cold buffers during sample processing to slow hydrolysis .
  • Storage conditions : Lyophilize samples and store at -80°C under inert gas (e.g., argon) to prevent acyl migration and hydrolysis .
  • Analytical artifacts : Monitor for β-glucuronidase-resistant isomers (e.g., 2-, 3-, and 4-O-acyl isomers) via LC-MS/MS to distinguish degradation products .

Advanced Research Questions

Q. How do enzyme source variations impact the study of this compound’s metabolic interactions?

Significant variability exists between enzyme preparations:

  • Microsomal vs. recombinant systems : HLMs reflect physiological UGT/CYP ratios but may contain interfering fatty acids; recombinant systems (e.g., Baculosomes) offer isoform specificity but lack cofactor interplay .
  • Inactivation studies : Time-dependent inactivation of CYP2C8 by clopidogrel acyl glucuronide is detectable in HLMs but absent in some Supersomes, highlighting the need for multi-source validation .
  • Experimental design : Include positive controls (e.g., gemfibrozil glucuronide for CYP2C8 inhibition) and pre-incubation steps to assess mechanism-based inactivation .

Q. What mechanisms underlie this compound’s potential drug-drug interactions (DDIs)?

Acyl glucuronides may inhibit transporters and enzymes:

  • CYP2C8 inhibition : Competitive or time-dependent inhibition via covalent adduct formation with CYP2C8’s active site, as seen with clopidogrel acyl glucuronide. Docking studies suggest thiophene-heme interactions contribute to irreversible binding .
  • OATP1B1 modulation : Glucuronides like clopidogrel’s inhibit OATP1B1-mediated statin uptake (IC₅₀ ~10 µM), necessitating in vitro transport assays (e.g., HEK293-OATP1B1 cells) to evaluate Bromfenac’s transporter affinity .
  • Clinical relevance : Use static (R-value) or dynamic (PBPK) models to predict AUC changes for co-administered CYP2C8 substrates (e.g., repaglinide) .

Q. How do structural features of this compound influence its pharmacological activity?

The acyl migration profile and stereochemistry determine bioactivity:

  • Stereoselective adduct formation : β-D-configuration enhances covalent binding to UGTs and serum proteins (e.g., albumin), altering pharmacokinetics .
  • TRP channel modulation : Unlike ibuprofen acyl glucuronide, Bromfenac’s metabolite may retain anti-inflammatory activity if it interacts with TRPV1/TRPA1; validate via calcium flux assays in transfected HEK293 cells .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like COX-2; correlate with in vitro IC₅₀ values to prioritize experimental validation .

Q. How can contradictory data on acyl glucuronide toxicity be resolved in preclinical studies?

Discrepancies often arise from experimental models:

  • Species differences : Rodent UGTs may lack human-relevant activity; use humanized models or primary hepatocytes .
  • Covalent binding assays : Quantify adduct formation with UGTs/albumin via radiolabeled tracers (¹⁴C-Bromfenac) and immunoblotting .
  • Toxicity endpoints : Combine cell viability (MTT assay) with genotoxicity markers (γH2AX foci) to assess hepatotoxic potential .

Q. Methodological Considerations Table

Aspect Recommendations References
Synthesis Use UGT2B7-enriched HLMs; validate with isoform-specific inhibitors.
Quantification LC-MS/MS with deuterated internal standards; monitor for isomerization.
Stability Store lyophilized at -80°C; avoid neutral pH during handling.
Enzyme Studies Compare HLMs, Baculosomes, and Supersomes; include mechanism-based inhibitors.
DDI Prediction Use PBPK models for CYP2C8/OATP1B1 substrates; validate with static R-values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.